![molecular formula C16H14N2O3 B184994 3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one CAS No. 83393-52-6](/img/structure/B184994.png)
3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as HPI-1, is a synthetic compound that belongs to the class of indolinone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. This compound also activates the AMPK pathway, which plays a crucial role in the regulation of cellular energy homeostasis. The inhibition of these pathways leads to the induction of apoptosis, cell cycle arrest, and the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is its potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One of the future directions is to improve the solubility of this compound to enhance its bioavailability. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases, should be explored. Finally, the development of this compound derivatives with improved efficacy and safety profiles should be investigated.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative disorders. However, its low solubility in water is a limitation that needs to be addressed. There are several future directions for the study of this compound, including improving its solubility, studying its pharmacokinetics and pharmacodynamics in vivo, exploring its potential therapeutic applications in other diseases, and developing this compound derivatives with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 2-acetylpyridine with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product undergoes a cyclization reaction to form this compound. The yield of the synthesis method is approximately 60-70%.
Scientific Research Applications
3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
83393-52-6 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-10-5-6-12-11(8-10)16(21,15(20)18-12)9-14(19)13-4-2-3-7-17-13/h2-8,21H,9H2,1H3,(H,18,20) |
InChI Key |
LZBDRKHGFDMVSB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=N3)O |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CC=N3)O |
Other CAS RN |
83393-52-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



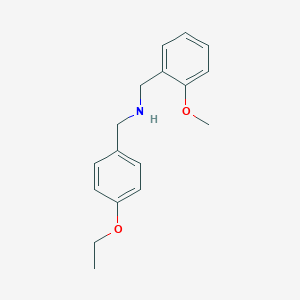

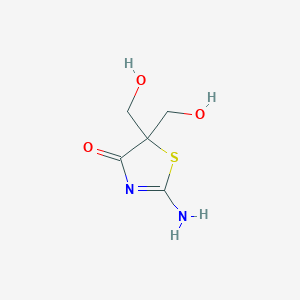
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)
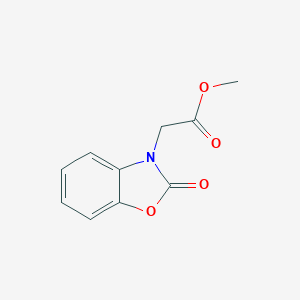

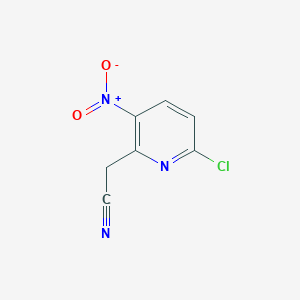

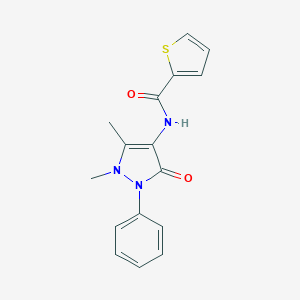

![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)
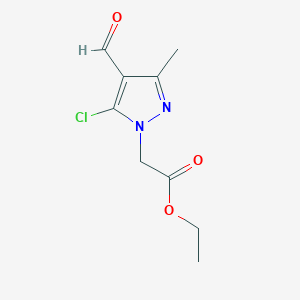
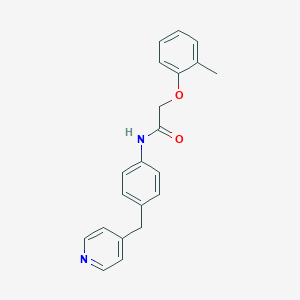
![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)